sodium 4-iodobutane-1-sulfonate

Descripción general

Descripción

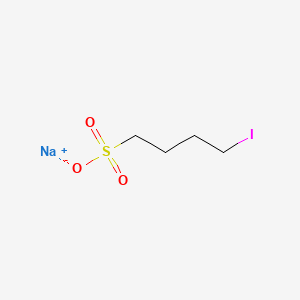

sodium 4-iodobutane-1-sulfonate is a chemical compound with the molecular formula C4H8IO3SNa. It is a derivative of butanesulfonic acid where an iodine atom is substituted at the fourth position of the butane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-butanesulfonic acid, 4-iodo-, sodium salt typically involves the iodination of butanesulfonic acid. One common method includes the reaction of butanesulfonic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: sodium 4-iodobutane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The sulfonic acid group can undergo oxidation to form sulfonates or reduction to form sulfides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile, various substituted butanesulfonic acid derivatives can be formed.

Oxidation Products: Sulfonates and other oxidized derivatives.

Reduction Products: Sulfides and other reduced forms.

Aplicaciones Científicas De Investigación

sodium 4-iodobutane-1-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mecanismo De Acción

The mechanism of action of 1-butanesulfonic acid, 4-iodo-, sodium salt involves its interaction with molecular targets through its sulfonic acid and iodine functional groups. The sulfonic acid group can participate in acid-base reactions, while the iodine atom can engage in halogen bonding and electrophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

- Butane-1-sulfonic acid sodium salt

- Octane-1-sulfonic acid sodium salt

- Heptane-1-sulfonic acid sodium salt

Comparison: sodium 4-iodobutane-1-sulfonate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other sulfonic acid derivatives. The iodine atom enhances its electrophilic properties, making it more reactive in substitution reactions. Additionally, the compound’s solubility and stability are influenced by the iodine substitution, differentiating it from other similar compounds .

Actividad Biológica

Sodium 4-iodobutane-1-sulfonate (CAS Number: 7671-49-0) is a sulfonic acid derivative characterized by the presence of an iodine atom at the fourth position of the butane chain. This unique structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific fields, including chemistry, biology, and medicine. This article discusses the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound has the molecular formula . The compound is soluble in water and exhibits electrophilic properties due to the iodine atom. It participates in various chemical reactions, including nucleophilic substitutions and redox reactions, which are crucial for its biological applications.

The mechanism of action for this compound involves interactions with biological molecules through its sulfonic acid and iodine functional groups. The sulfonic acid group can engage in acid-base reactions, while the iodine atom facilitates halogen bonding and electrophilic substitutions. These interactions can modulate enzyme activities and influence biochemical pathways.

Enzyme Studies

This compound is employed in biochemical assays to study enzyme mechanisms. Its ability to act as a probe allows researchers to investigate enzyme-substrate interactions and reaction kinetics. For example, it has been used to explore the catalytic mechanisms of haloalkane dehalogenases, which play a role in bioremediation processes.

Drug Development

Research indicates potential applications of this compound in drug development. Its unique properties may enhance the efficacy of certain therapeutic agents by improving their solubility and bioavailability. Studies have shown that compounds with similar structures can exhibit anti-cancer properties, suggesting that this compound may also have therapeutic potential.

Case Study 1: Enzyme Kinetics

A study investigated the kinetic parameters of haloalkane dehalogenases using this compound as a substrate. The results demonstrated that the compound significantly influenced enzyme activity, with observed turnover numbers () and Michaelis-Menten constants () indicating its effectiveness as a substrate.

| Substrate | (mM) | (s) | (s m mM) |

|---|---|---|---|

| This compound | 0.43 ± 0.07 | 0.21 ± 0.03 | 0.49 |

Case Study 2: Drug Interaction Studies

In drug interaction studies, this compound was assessed for its ability to enhance the pharmacological properties of other compounds. The results indicated that its presence could increase the solubility and stability of certain drugs in physiological conditions, suggesting its utility as an excipient in pharmaceutical formulations.

Propiedades

IUPAC Name |

sodium;4-iodobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9IO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFZCPMXLVKIUQR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8INaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884413 | |

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7671-49-0 | |

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007671490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butanesulfonic acid, 4-iodo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.